N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine is a chemical compound with significant implications in medicinal chemistry, particularly as an intermediate in the synthesis of therapeutic agents like Cabozantinib. This compound features a complex structure that includes a quinoline moiety, which is known for its biological activity, particularly in inhibiting receptor tyrosine kinases involved in cancer progression.
The compound is identified by the CAS number 190728-25-7 and has been documented in various chemical databases and publications, including Ambeed and Technical Disclosure Commons . Its synthesis and applications have been explored in recent research focused on improving processes for its preparation.
This compound falls under the category of quinoline derivatives, which are known for their diverse pharmacological activities. It is classified as an amine due to the presence of an amino group, and it also contains ether functionalities due to the methoxy groups attached to the quinoline ring.
The synthesis of N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine typically involves several steps that may include:
A notable method for synthesizing this compound involves refluxing 6,7-dimethoxy-4-(4-aminophenoxy)quinoline with triethylamine in toluene, followed by the addition of triphosgene to facilitate the reaction . The yield from such reactions can vary but has been reported at approximately 73% under optimal conditions.
The molecular formula for N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine is , with a molecular weight of 296.32 g/mol . The structure includes:
The chemical structure can be represented using various notations:
The compound can undergo several chemical reactions typical for amines and ethers:
For example, when treated with electrophiles like acyl chlorides, this compound can form amides efficiently .
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine exhibits its biological activity primarily through inhibition of receptor tyrosine kinases. This mechanism is crucial in cancer therapy as it disrupts signaling pathways that promote tumor growth and metastasis.
Studies indicate that compounds similar to this one can inhibit multiple receptor tyrosine kinases implicated in various cancers, including renal cell carcinoma and medullary thyroid cancer .
Some relevant physical properties include:
The compound is expected to be soluble in organic solvents due to its aromatic nature and methoxy groups. It may exhibit moderate stability under standard laboratory conditions but should be handled with care due to potential reactivity associated with amines.
This compound serves as an important intermediate in the synthesis of Cabozantinib, a drug used for treating advanced renal cell carcinoma and other cancers. Its ability to inhibit specific pathways makes it a target for further research into new therapeutic agents against various malignancies .
CAS No.: 13770-96-2
CAS No.: 134954-21-5
CAS No.: 13463-39-3
CAS No.: 30564-92-2
CAS No.:
CAS No.: 2097893-81-5